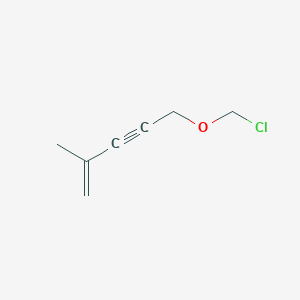![molecular formula C16H16O3 B14196809 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one CAS No. 918942-89-9](/img/structure/B14196809.png)
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of a broader class of spiro compounds, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one typically involves the reaction of a cyclic ketone with a diol, forming a spirocyclic acetal. The reaction conditions often include the use of acid catalysts to facilitate the formation of the spirocyclic structure. For instance, cyclohexanone can react with ethylene glycol in the presence of an acid catalyst to form the spirocyclic acetal.
Industrial Production Methods
Industrial production of spiro compounds like this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of polymers and other materials with specialized properties.
作用机制
The mechanism of action of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
相似化合物的比较
Similar Compounds
Spiro[4.5]dec-6-en-8-one: Another spirocyclic compound with similar structural features.
1,4-Dioxaspiro[4.5]decane: Formed by the reaction of cyclohexanone with ethylene glycol, similar to the synthesis of 2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one.
Uniqueness
This compound is unique due to its phenylethenyl group, which imparts distinct chemical properties and reactivity compared to other spiro compounds. This uniqueness makes it valuable in various research and industrial applications.
属性
CAS 编号 |
918942-89-9 |
|---|---|
分子式 |
C16H16O3 |
分子量 |
256.30 g/mol |
IUPAC 名称 |
2-(2-phenylethenyl)-1,10-dioxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C16H16O3/c17-15-12-14(9-8-13-6-2-1-3-7-13)19-16(15)10-4-5-11-18-16/h1-3,6-9,12H,4-5,10-11H2 |
InChI 键 |
XECZYIFRQHAECH-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC2(C1)C(=O)C=C(O2)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


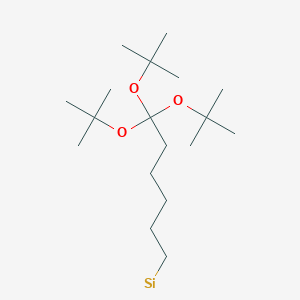
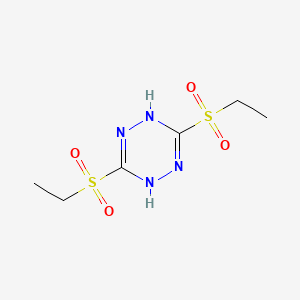
![5-[(But-3-yn-1-yl)oxy]-1-phenylpent-1-en-3-one](/img/structure/B14196753.png)
![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B14196763.png)
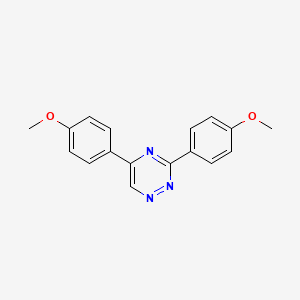

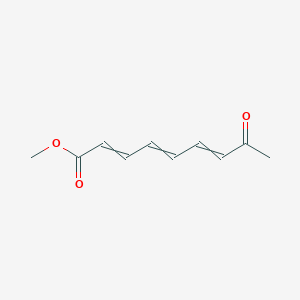
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
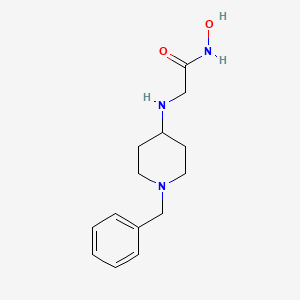
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)

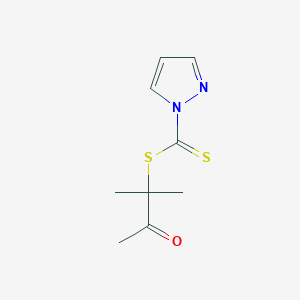
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)
